

SJ3149: A Technical Guide to a Selective CK1α Molecular Glue Degrader

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ3149 is a novel, potent, and selective molecular glue degrader of Casein Kinase 1 alpha $(CK1\alpha).[1]$ Developed through the optimization of an initial screening hit, **SJ3149** demonstrates broad antiproliferative activity across a wide range of cancer cell lines, particularly those with wild-type TP53.[2][3] This document provides a comprehensive technical overview of **SJ3149**, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.

Introduction: The Emergence of Molecular Glues

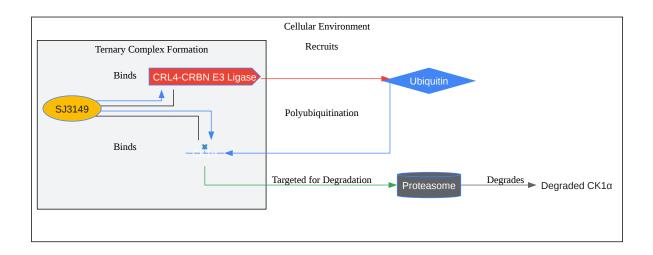
Molecular glue degraders represent a promising therapeutic modality in oncology. These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] This approach can overcome the limitations of traditional small molecule inhibitors, especially for challenging drug targets. **SJ3149** was developed from a library of cereblon (CRBN) ligands and optimized for potent and selective degradation of CK1 α .[2][4]

Mechanism of Action of SJ3149

SJ3149 functions as a molecular glue, hijacking the cell's natural protein disposal machinery. It facilitates a specific interaction between CK1α and Cereblon (CRBN), a substrate receptor of



the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of CK1 α , marking it for degradation by the proteasome. The co-crystal structure of **SJ3149** in a ternary complex with CK1 α and CRBN-DDB1 has provided a molecular rationale for its high degradation efficiency.[2][5]



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Diagram 1: Mechanism of Action of SJ3149

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for SJ3149.

Table 1: In Vitro Activity in MOLM-13 Cells



Parameter	Value	Cell Line	Notes
DC50	3.7 nM[5][6][7]	MOLM-13	50% degradation concentration.
DC50 (4h)	6 nM[6]	MOLM-13	50% degradation concentration after 4 hours.
Dmax	>95%[5][6][7]	MOLM-13	Maximum degradation.
IC50	13 nM[5][6][7]	MOLM-13	50% growth inhibition concentration.

Table 2: In Vivo Activity

Parameter	Value	Animal Model	Dosing Regimen
CK1α Degradation	Significant[5][8]	NSG mice with MOLM-13 xenografts	50 mg/kg, i.p., once or twice daily.[5]
Oral Bioavailability	76%[6]	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies for the characterization of **SJ3149** are provided below.

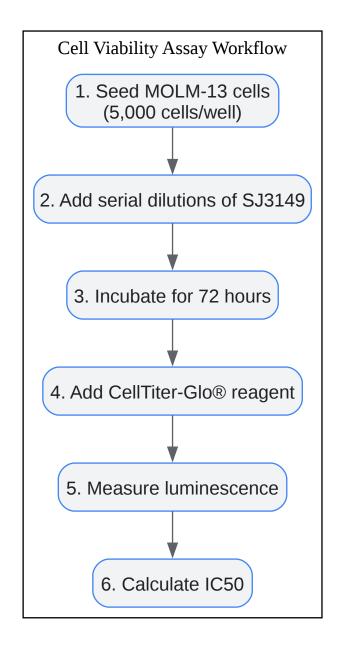
Cell Viability Assay

This protocol is used to determine the IC50 value of **SJ3149**.

- Cell Seeding: Seed MOLM-13 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Compound Treatment: Add serial dilutions of **SJ3149** (typically from 1 nM to 10 μ M) to the wells. Include a DMSO control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.



- Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.



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Diagram 2: Cell Viability Assay Workflow

Western Blotting for CK1α Degradation



This protocol is used to determine the DC50 and Dmax of **SJ3149**.

- Cell Treatment: Plate MOLM-13 cells and treat with varying concentrations of **SJ3149** for a specified time (e.g., 4 hours).
- Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against CK1α and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
- Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using ImageJ or similar software. Normalize CK1α levels to the loading control and calculate DC50 and Dmax values.

In Vivo Efficacy Studies

This protocol outlines the in vivo assessment of **SJ3149**'s ability to degrade CK1α.

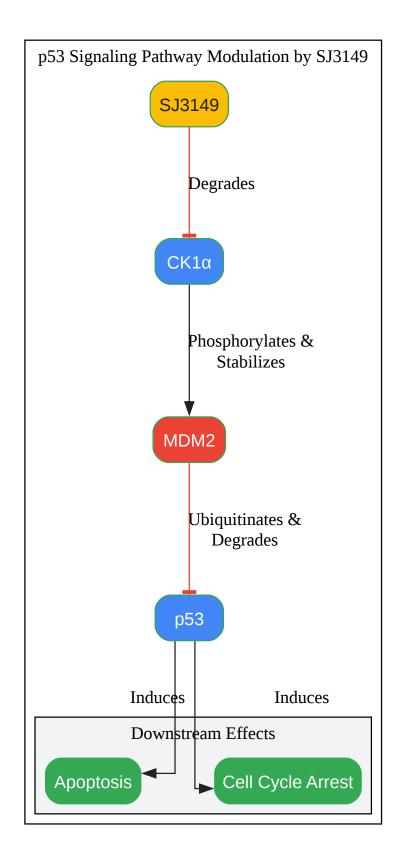
- Animal Model: Utilize immunodeficient NSG mice.
- Xenograft Establishment: Transplant MOLM-13 cells into the mice.
- Treatment: Once tumors are established, administer SJ3149 via intraperitoneal (i.p.)
 injection at a dose of 50 mg/kg, either once or twice daily.[5] A vehicle control group (e.g.,
 DMSO) should be included.
- Sample Collection: After the treatment period, harvest bone marrow or tumor tissue from the mice.
- Analysis: Prepare protein lysates from the collected tissues and perform western blotting as described in section 4.2 to assess the levels of CK1α.



Signaling Pathway Modulation

CK1 α is a critical regulator of several signaling pathways implicated in cancer, most notably the p53 pathway. The antiproliferative effects of **SJ3149** show a significant correlation with the activity of the MDM2 inhibitor Nutlin-3a, suggesting that the therapeutic efficacy of **SJ3149** is, at least in part, mediated through the activation of the p53 tumor suppressor pathway.[2][3]





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Diagram 3: SJ3149 and the p53 Signaling Pathway



Conclusion

SJ3149 is a first-in-class, potent, and selective CK1 α molecular glue degrader with demonstrated preclinical anti-cancer activity.[1] Its well-defined mechanism of action, favorable in vivo properties, and broad efficacy across numerous cancer cell lines make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols provided herein should enable researchers to effectively utilize and further investigate the properties of this novel compound.

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